molecular formula C5H6O3 B167117 (2E)-4-hydroxypenta-2,4-dienoic Acid CAS No. 135064-15-2

(2E)-4-hydroxypenta-2,4-dienoic Acid

Cat. No. B167117
M. Wt: 114.1 g/mol
InChI Key: JBZOAXSIWKRREW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-hydroxypenta-2,4-dienoic Acid, also known as HOPDA, is a naturally occurring compound found in various microorganisms and plants. It has gained attention in recent years due to its potential therapeutic properties and its ability to act as a precursor for the synthesis of various pharmaceuticals.

Mechanism Of Action

(2E)-4-hydroxypenta-2,4-dienoic Acid exerts its therapeutic effects through various mechanisms, including the inhibition of inflammatory pathways, the scavenging of reactive oxygen species, and the induction of apoptosis in cancer cells. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.

Biochemical And Physiological Effects

(2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to increase the activity of antioxidant enzymes, such as SOD and CAT. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Advantages And Limitations For Lab Experiments

(2E)-4-hydroxypenta-2,4-dienoic Acid has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, there are also limitations, including its instability in aqueous solutions and its low solubility in water.

Future Directions

Future research on (2E)-4-hydroxypenta-2,4-dienoic Acid could focus on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the potential of (2E)-4-hydroxypenta-2,4-dienoic Acid as a therapeutic agent in the treatment of cancer and other inflammatory diseases. Further research could also focus on improving the stability and solubility of (2E)-4-hydroxypenta-2,4-dienoic Acid for use in pharmaceutical applications.

Synthesis Methods

(2E)-4-hydroxypenta-2,4-dienoic Acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to produce (2E)-4-hydroxypenta-2,4-dienoic Acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Microbial synthesis utilizes microorganisms to produce (2E)-4-hydroxypenta-2,4-dienoic Acid through fermentation.

Scientific Research Applications

(2E)-4-hydroxypenta-2,4-dienoic Acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

CAS RN

135064-15-2

Product Name

(2E)-4-hydroxypenta-2,4-dienoic Acid

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

(2E)-4-hydroxypenta-2,4-dienoic acid

InChI

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+

InChI Key

JBZOAXSIWKRREW-NSCUHMNNSA-N

Isomeric SMILES

C=C(/C=C/C(=O)O)O

SMILES

C=C(C=CC(=O)O)O

Canonical SMILES

C=C(C=CC(=O)O)O

synonyms

2,4-Pentadienoic acid, 4-hydroxy- (9CI)

Origin of Product

United States

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